![molecular formula C7H13N B3228873 (R)-2-cyclopropylpyrrolidine CAS No. 1270206-86-4](/img/structure/B3228873.png)
(R)-2-cyclopropylpyrrolidine
Overview
Description
“®-2-cyclopropylpyrrolidine” is a chemical compound with the molecular formula C7H13N . It is also known as “(2R)-2-cyclopropylpyrrolidine hydrochloride” with a CAS Number of 2305078-83-3 . The compound is typically stored at a temperature of 4 degrees Celsius .
Physical And Chemical Properties Analysis
“®-2-cyclopropylpyrrolidine” is an off-white solid . The compound is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Neuroprotection
- Selective Activation of Metabotropic Glutamate Receptors : A study by Battaglia et al. (1998) found that Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), a related compound to (R)-2-cyclopropylpyrrolidine, is a potent agonist of metabotropic glutamate receptors mGlu2 and -3. This compound protected neurons against excitotoxic degeneration in murine cortical cultures, suggesting potential neuroprotective applications (Battaglia et al., 1998).
Antibacterial Agents
- Synthesis and Properties of Antibacterial Agents : Rosen et al. (1988) described the asymmetric synthesis of enantiomers of a quinolonecarboxylic acid class antibacterial agent, demonstrating significant in vitro and in vivo antibacterial activity. This study highlights the potential of enantiomers of (R)-2-cyclopropylpyrrolidine derivatives in developing effective antibacterial drugs (Rosen et al., 1988).
Privileged Scaffold in Drug Discovery
- Rhodanine as a Privileged Scaffold : Tomašič and Mašič (2009) reviewed the role of rhodanines, thiazolidine-2,4-diones, and pseudothiohydantoins, related to (R)-2-cyclopropylpyrrolidine, in drug discovery. These compounds have been used in the treatment of type II diabetes mellitus and show a wide range of pharmacological activities, indicating their importance in medicinal chemistry (Tomašič & Mašič, 2009).
Serotonin Receptor Antagonists
- Pharmacological Profiles of R-96544 : Ogawa et al. (2002) studied the pharmacology of R-96544, a novel 5-HT2A receptor antagonist, showing its potential in inhibiting platelet aggregation and being competitive and selective. This research contributes to understanding the therapeutic potential of serotonin receptor antagonists for cardiovascular diseases (Ogawa et al., 2002).
Organometallic Chemistry
- Cyclometalation of Chiral Secondary Amines : Barloy et al. (2011) researched the reaction of chiral secondary amines, including (R)-2-cyclopropylpyrrolidine analogs, with certain organometallic complexes. This study is significant for understanding the reactions and potential applications in organometallic chemistry (Barloy et al., 2011).
Anticancer Research
- Biological and Pharmacological Activities of Ruthenium(II) Complexes : Pierroz et al. (2012) explored the antiproliferative activity of Ru(II) complexes, including those incorporating pyrrolidine analogs. These complexes displayed promising anticancer activities, indicating their potential in anticancer drug development (Pierroz et al., 2012).
Drug Synthesis and Stereochemistry
- Efficient Synthesis of (R)-2-Methylpyrrolidine : Zhao et al. (2006) described a high-yielding synthesis of (R)-2-methylpyrrolidine, a compound structurally similar to (R)-2-cyclopropylpyrrolidine. This research is important for the scalable preparation of this compound in drug synthesis (Zhao et al., 2006).
Pan-Genotypic Inhibitors
- Discovery of ABT-267 : DeGoey et al. (2014) reported the discovery of ABT-267, a pan-genotypic inhibitor of HCV NS5A, based on N-phenylpyrrolidine, indicating its potential in treating various genotypes of Hepatitis C Virus (DeGoey et al., 2014).
Safety and Hazards
properties
IUPAC Name |
(2R)-2-cyclopropylpyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7(8-5-1)6-3-4-6/h6-8H,1-5H2/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUSTBXLCUPLRA-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-cyclopropylpyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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